3-(2-METHYLPROPOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Description
3-(2-METHYLPROPOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a synthetic organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are commonly found in various natural products. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications.
Properties
IUPAC Name |
3-(2-methylpropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-11(2)10-19-12-7-8-14-13-5-3-4-6-15(13)17(18)20-16(14)9-12/h7-9,11H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZYRBCZUSFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROPOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can be achieved through several methods. One efficient approach involves the use of Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters. This method involves a domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization sequence, providing a rapid synthetic route for the production of the desired chromenone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of transition-metal-free mild base-promoted reactions ensures a cost-effective and environmentally friendly process. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYLPROPOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromenone core, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly at the aromatic ring, can introduce various functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Potassium peroxydisulfate and silver nitrate in acetonitrile-water mixture.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted chromenone derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPROPOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets phosphodiesterase II, inhibiting its activity and leading to increased levels of cyclic AMP (cAMP) in cells.
Pathways Involved: The inhibition of phosphodiesterase II results in the activation of cAMP-dependent pathways, which can modulate various cellular processes, including apoptosis and cell proliferation.
Comparison with Similar Compounds
3-(2-METHYLPROPOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can be compared with other similar compounds, such as:
5H-benzo[c]furo[3,2-g]chromen-5-ones: These compounds contain a benzene ring annelated at the 5,6-position of a furo[3,2-g]chromen-7-one system and exhibit similar biological activities.
6H-benzo[c]chromen-6-one derivatives: These derivatives share a similar core structure and have been studied for their potential as anticancer agents and phosphodiesterase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
